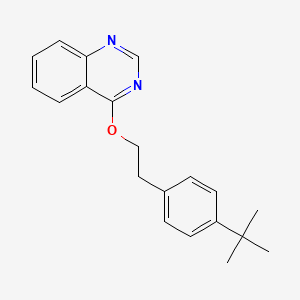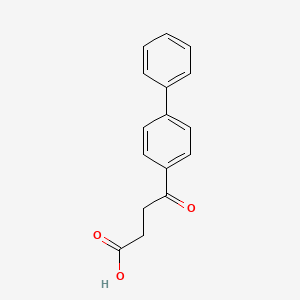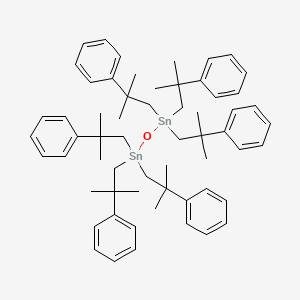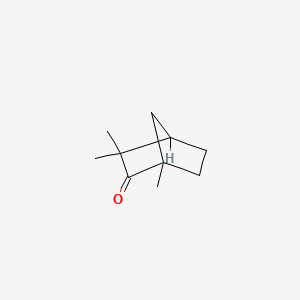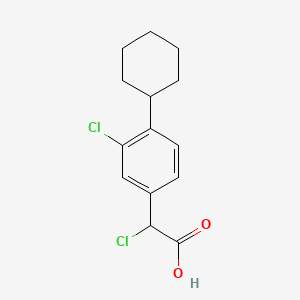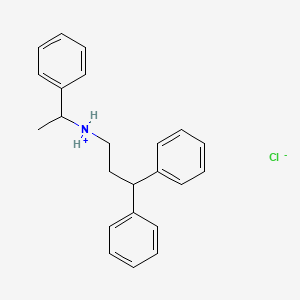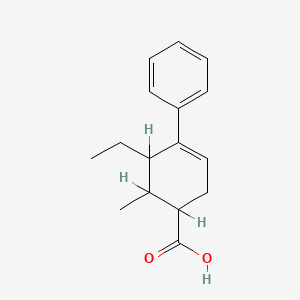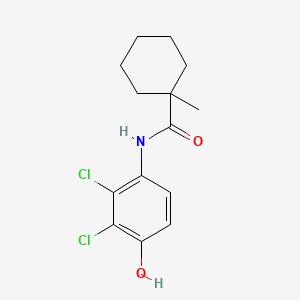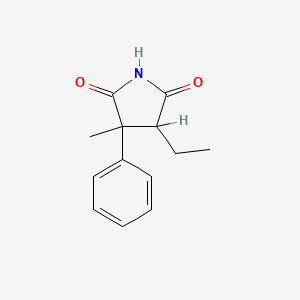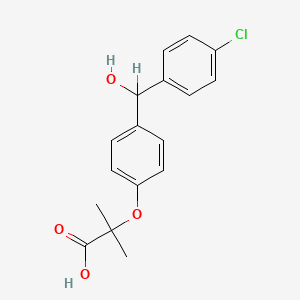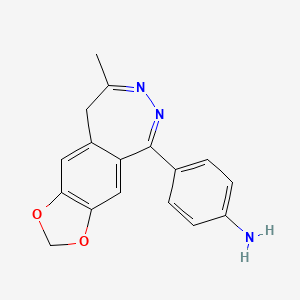
GYKI-52466
描述
GYKI-52466 是一种 2,3-苯并二氮杂卓类化合物,它作为离子型谷氨酸受体(特别是 AMPA 受体)的非竞争性拮抗剂发挥作用。 它以其抗惊厥和神经保护特性而闻名,它不作用于 γ-氨基丁酸受体,这与传统的 1,4-苯并二氮杂卓类药物不同 .
科学研究应用
GYKI-52466 具有广泛的科学研究应用,包括:
作用机制
GYKI-52466 通过作为 AMPA 受体(一种离子型谷氨酸受体)的非竞争性拮抗剂来发挥其作用。通过与受体结合,它抑制谷氨酸的兴奋作用,从而降低神经元兴奋性并提供神经保护作用。 该化合物不与 γ-氨基丁酸受体相互作用,这与传统苯并二氮杂卓类药物区分开来 .
生化分析
Biochemical Properties
GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .
Cellular Effects
GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .
Molecular Mechanism
The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .
Dosage Effects in Animal Models
In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .
准备方法
GYKI-52466 的合成涉及多个步骤,从制备苯并二氮杂卓核心结构开始。合成路线通常包括以下步骤:
苯并二氮杂卓核心的形成: 通过一系列涉及适当起始原料缩合的反应合成核心结构。
功能化: 然后对核心结构进行功能化,以引入亚甲二氧基和氨基苯基。
This compound 的工业生产方法没有被广泛记录,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
GYKI-52466 会经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰苯并二氮杂卓核心上的官能团。
取代: 取代反应可用于在芳香环上引入不同的取代基.
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的催化剂。从这些反应中形成的主要产物取决于所用试剂和条件。
相似化合物的比较
GYKI-52466 属于 2,3-苯并二氮杂卓家族,该家族包括其他化合物,如 GYKI-52895。 这些化合物具有相似的结构和作用机制,但它们的效力和对 AMPA 受体的选择性可能有所不同 . 与传统的 1,4-苯并二氮杂卓类药物不同,2,3-苯并二氮杂卓类药物不作用于 γ-氨基丁酸受体,这使得它们的药理学特性独一无二 .
类似的化合物包括:
GYKI-52895: 另一种 2,3-苯并二氮杂卓类药物,具有类似的性质,但效力不同.
替氟多姆: 一种具有不同受体靶点但具有类似神经保护作用的化合物.
鲁夫拉多姆: 另一种具有不同药理学作用的化合物.
属性
IUPAC Name |
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBZZHVSGAHQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145500 | |
| Record name | Gyki 52466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102771-26-6 | |
| Record name | 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102771-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gyki 52466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gyki 52466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GYKI-52466 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine](/img/structure/B1672483.png)

